8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride: A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications
8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride: A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications
Executive Summary
In the landscape of medicinal chemistry and rational drug design, the 2-arylquinoline-4-carboxylic acid scaffold represents a privileged pharmacophore. 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160263-73-9) is the highly reactive, electrophilic intermediate of its parent carboxylic acid (CAS: 862663-09-0). This compound serves as a critical building block for synthesizing complex amides, esters, and hydrazones that exhibit potent biological activities, ranging from multidrug resistance protein 2 (MRP2) inhibition to anti-mycobacterial DNA gyrase activity.
This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, the mechanistic rationale for its use in drug discovery, and field-proven, self-validating experimental protocols for its synthesis and downstream application.
Physicochemical & Structural Profiling
To effectively utilize this acyl chloride in synthetic workflows, researchers must account for its high electrophilicity and moisture sensitivity. The table below summarizes the core quantitative and structural data.
| Property | Value |
| Chemical Name | 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride |
| CAS Number | 1160263-73-9 |
| Parent Acid CAS Number | 862663-09-0 |
| Molecular Formula | C18H13Cl2NO2 |
| Molecular Weight | 346.21 g/mol |
| Structural Class | 2-Arylquinoline Acyl Halide |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Reactivity Profile | Highly electrophilic; violently reactive with water/alcohols |
| Storage Requirements | Inert atmosphere (Argon/N2), desiccated, 2–8°C |
Mechanistic Role in Drug Discovery
The Thermodynamic Rationale for Acyl Chloride Activation
Direct coupling of 8-chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid with sterically hindered amines or deactivated anilines using standard coupling reagents (e.g., HATU, EDC) often results in poor yields. This is due to the resonance stabilization of the quinoline-4-carboxylate anion.
By converting the acid into 8-chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride , the activation energy for nucleophilic acyl substitution is drastically lowered. The highly electronegative chlorine atom withdraws electron density via the inductive effect, rendering the carbonyl carbon exceptionally electrophilic. This thermodynamic activation ensures rapid, quantitative conversion during downstream amidation or esterification.
Biological Targets of Downstream Derivatives
Derivatives synthesized from this acyl chloride have shown profound efficacy against challenging biological targets:
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Anti-Mycobacterial Activity (DNA Gyrase Inhibition): Arylated quinoline carboxylic acid derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb) DNA gyrase. They penetrate the mycobacterial cell wall and bind to the GyrA/GyrB subunits, preventing DNA supercoiling and inducing bacterial cell death[1].
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MRP2 Inhibition: Quinoline analogs have been successfully evaluated as inhibitors of multidrug resistance protein 2 (MRP2), a critical efflux pump in resistant ovarian carcinomas. The spatial orientation of the 2-aryl group and the 4-carbonyl substitution are vital for binding affinity [2].
Mechanistic pathway of Mtb DNA gyrase inhibition by 2-arylquinoline derivatives.
Chemical Synthesis & Reactivity Workflow
The generation of the target acyl chloride and its subsequent use is a multi-step process requiring strict anhydrous conditions.
Workflow for the synthesis and derivatization of the target acyl chloride.
Experimental Protocols: A Self-Validating System
The following protocols are designed with built-in causality and self-validation steps to ensure high fidelity in synthesis.
Protocol 1: Synthesis of the Parent Acid via Pfitzinger Reaction
Causality: The Pfitzinger reaction utilizes a strong base (KOH) to open the isatin ring, forming an intermediate isatinic acid. This intermediate undergoes a condensation reaction with the enolate of 3-ethoxyacetophenone, followed by cyclization to form the quinoline core.
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Setup: In a round-bottom flask, suspend 7-chloroisatin (1.0 eq) and 3'-ethoxyacetophenone (1.1 eq) in absolute ethanol.
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Base Addition: Slowly add an aqueous solution of KOH (33% w/v, 5.0 eq). The reaction mixture will turn deep red as the isatin ring opens.
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Reflux: Heat the mixture to reflux for 12–16 hours.
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Validation (Self-Validating Step): Monitor by TLC (DCM:MeOH 9:1). The disappearance of the isatin spot confirms the consumption of the starting material.
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Workup: Cool to room temperature, dilute with water, and acidify to pH 3-4 using 2M HCl. The parent acid (CAS: 862663-09-0) will precipitate. Filter, wash with cold water, and dry under a high vacuum.
Protocol 2: Activation to 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride
Causality: Oxalyl chloride is preferred over thionyl chloride (SOCl₂) because it allows the reaction to proceed at room temperature, protecting the ethoxy ether from cleavage. The catalytic N,N-Dimethylformamide (DMF) reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack reagent (chloromethyleneiminium chloride), which acts as the true chlorinating agent.
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Setup: Suspend the parent acid (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere at 0°C.
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Catalysis: Add 2-3 drops of anhydrous DMF.
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Activation: Dropwise, add oxalyl chloride (1.5 eq). Immediate gas evolution (CO and CO₂) will be observed.
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Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
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Validation (Self-Validating Step): Acyl chlorides cannot be directly injected into LC-MS without degrading the column. Validation technique: Withdraw a 10 µL aliquot, quench it in 1 mL of anhydrous methanol with a drop of triethylamine. Analyze this quenched sample via LC-MS. The presence of the methyl ester mass peak [M+H]⁺ confirms the complete conversion of the acid to the acyl chloride.
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Isolation: Concentrate the mixture in vacuo to remove DCM and excess oxalyl chloride. The resulting solid is the highly reactive acyl chloride (CAS: 1160263-73-9), which should be used immediately in the next step without further purification.
Protocol 3: Downstream Amidation
Causality: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct generated during the reaction, preventing the protonation of the incoming nucleophilic amine.
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Setup: Dissolve the freshly prepared acyl chloride in anhydrous DCM under argon at 0°C.
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Coupling: Add the target amine (1.1 eq) followed by DIPEA (2.5 eq).
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Reaction: Stir at room temperature for 4 hours.
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Workup: Wash the organic layer with saturated NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.
Handling, Stability, and Storage
Because of the highly electrophilic nature of the carbonyl carbon, 8-chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride is acutely sensitive to ambient moisture. Exposure to water rapidly hydrolyzes the compound back to its parent carboxylic acid, generating corrosive hydrogen chloride gas in the process.
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Storage: If isolation and storage are strictly necessary, the compound must be stored in a tightly sealed Schlenk flask or ampoule under a blanket of Argon, kept at 2–8°C in a desiccator.
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Best Practice: In industrial and advanced academic settings, this acyl chloride is treated as a transient intermediate—generated in situ and immediately consumed in the subsequent nucleophilic substitution step to maximize overall workflow yield.
References
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Quimque, M. T. J., Go, A. D., Lim, J. A. K., Vidar, W. S., & Macabeo, A. P. G. (2023). "Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity." International Journal of Molecular Sciences, 24(14), 11632.[Link]
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Mosaffa, F., Hadizadeh, F., Fathi, F., et al. (2021). "Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors." Iranian Journal of Basic Medical Sciences, 24(6), 815-825.[Link]
